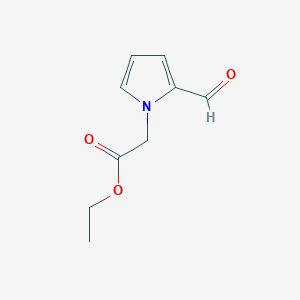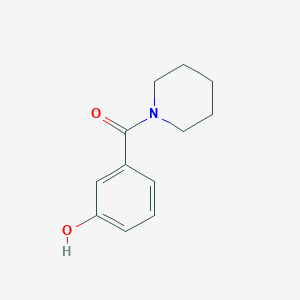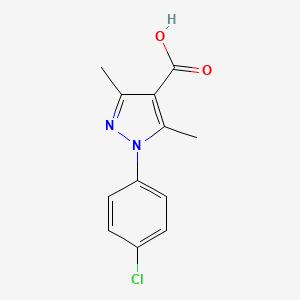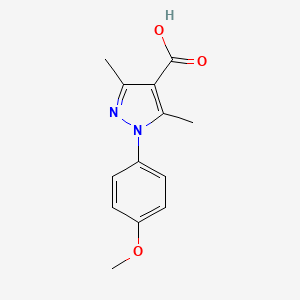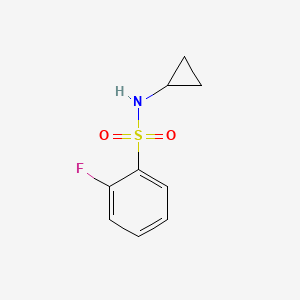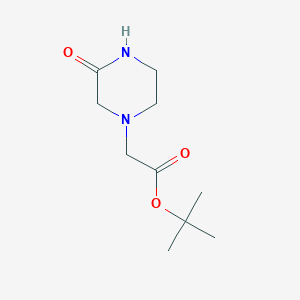
N-Carbomethoxy proline
Vue d'ensemble
Description
N-Carbomethoxy proline , also known as (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid , is a compound with the molecular formula C7H11NO4 . It falls under the category of pyrrolidine derivatives and is characterized by its carboxylic acid functional group and methoxycarbonyl substituent .
Synthesis Analysis
The synthesis of this compound involves the reaction of L-proline with methoxycarbonyl chloride (also known as methyl chloroformate). This reaction results in the formation of the N-carbomethoxy group on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a carboxylic acid group and a methoxycarbonyl substituent. The compound adopts a cis conformation due to the steric interactions between the substituents .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , esterification , and amidation . These reactions modify the functional groups on the pyrrolidine ring, leading to different derivatives .
Applications De Recherche Scientifique
Synthèse des dendrimères
La N-carbomethoxy proline a été utilisée dans la synthèse des dendrimères, en particulier le PAMAM [G5 : G3-(TREN)]-N-(4-carbomethoxy) pyrrolidone terminé tecto(dendrimère) . Ces dendrimères sont des structures covalentes bien définies, de type agrégat dendritique .
Visualisation dans les cellules de mammifères
Les dendrimères synthétisés présentent une luminescence intrinsèque non traditionnelle (NTIL ; excitation 376 nm ; émission 455 nm) qui a été attribuée à trois composants fluorescents caractérisés par des durées de vie de fluorescence différentes . Cette propriété permet la visualisation de ces dendrimères dans les cellules de mammifères .
Liaison à l'ADN
Il a été démontré que le PAMAM [G5 : G3-(TREN)]-N-(4-carbomethoxy) pyrrolidone terminé tecto(dendrimère) forme un polyplexe avec l'ADN double brin . Cela suggère des applications potentielles dans la délivrance de gènes et la thérapie génique .
Non-toxicité dans les cellules
Ce dendrimère est non toxique pour les cellules HeLa et HMEC-1 jusqu'à une concentration de 10 mg/mL . Cette propriété est cruciale pour son utilisation potentielle dans les applications biologiques .
Développement d'analogues de la proline
La this compound est un analogue de la proline. Ces analogues présentent un grand intérêt en raison des propriétés conformationnelles uniques de la proline . Les chimères de la proline, qui combinent la restriction de flexibilité de la proline avec les informations apportées par les chaînes latérales des acides aminés naturels, sont des outils particulièrement utiles .
Applications structurales dans les peptides et les foldamères
Les chimères de la proline substituées en position 3, telles que la this compound, ont une utilisation potentielle dans les synthèses peptidiques et comme outils pour les études de SAR de peptides biologiquement actifs . Elles peuvent également être utilisées dans le développement de mimétiques de structure secondaire .
Mécanisme D'action
Target of Action
N-Carbomethoxy proline, also known as 1-(methoxycarbonyl)-L-proline, is a compound that plays a significant role in proline metabolism . The primary targets of this compound are the enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) . These enzymes play crucial roles in various biological processes, including metabolic reprogramming, aging, senescence, and development .
Mode of Action
The interaction of this compound with its targets leads to changes in proline metabolism. It is suggested that the compound may influence the activity of the enzymes involved in proline synthesis and catabolism . .
Biochemical Pathways
This compound is involved in the proline metabolic pathway . This pathway plays a key role in metabolic reprogramming, which is crucial for cell growth and survival . The compound’s interaction with the enzymes of proline metabolism can affect various biochemical pathways, including redox signaling, resistance to oxidative stress, and pyridine nucleotide production .
Result of Action
The action of this compound can lead to changes in cellular processes. For instance, it has been shown that a compound similar to this compound can form a polyplex with double-stranded DNA and accumulate in endosomal compartments . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in plants, proline, a related compound, has been shown to protect against various stresses and help plants recover from stress more rapidly . .
Analyse Biochimique
Biochemical Properties
N-Carbomethoxy proline plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of prolidase, an enzyme that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This interaction is crucial for understanding the compound’s role in peptide synthesis and degradation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proline cycle, which is essential for maintaining redox homeostasis between the cytosol and mitochondria . This cycle impacts cellular growth and death pathways, highlighting the compound’s role in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For example, it forms a polyplex with double-stranded DNA, which is nontoxic for HeLa and HMEC-1 cells up to a concentration of 10 mg/mL . This interaction demonstrates the compound’s potential as a transfection agent and its role in gene expression regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and low toxicity, making it suitable for long-term studies. Its accumulation in endosomal compartments and unique luminescence properties suggest that its effects may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that dietary supplementation with proline improves redox status, blood metabolites, and reproductive traits in rabbits . These findings indicate that the compound’s effects are dose-dependent, with potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline cycle. This cycle is crucial for maintaining cellular redox balance and supporting various physiological pathways, such as mitochondrial metabolism and apoptosis . The compound interacts with enzymes like pyrroline-5-carboxylate reductase and proline dehydrogenase, which are essential for proline biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure its proper localization and accumulation, which are vital for its biochemical functions . The compound’s transport and distribution are influenced by various factors, including cellular stress and metabolic conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It accumulates in endosomal compartments, as demonstrated by its unique luminescence properties . This localization is likely directed by targeting signals or post-translational modifications, ensuring the compound’s proper function within specific cellular compartments.
Propriétés
IUPAC Name |
(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXXTNFAEIJNDV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-41-4 | |
| Record name | N-Carbomethoxy proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CARBOMETHOXY PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


